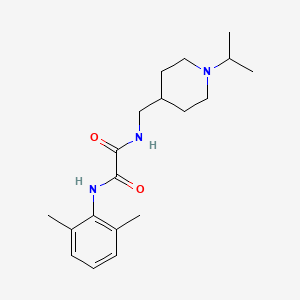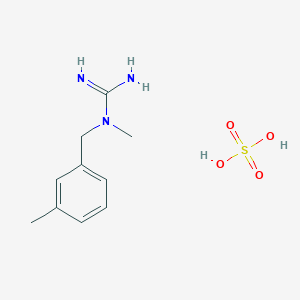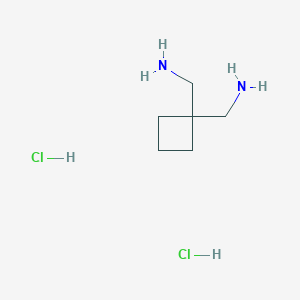
1,1-Bis(aminomethyl)cyclobutane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(aminomethyl)cyclobutane dihydrochloride, commonly known as BAMC, is a cyclic tetraamine compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. BAMC is a white crystalline powder that is soluble in water and alcohol and has a molecular formula of C8H20N4Cl2.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1,1-Bis(aminomethyl)cyclobutane dihydrochloride involves the reaction of cyclobutane-1,1-dicarboxylic acid with formaldehyde and ammonium chloride to form the intermediate 1,1-Bis(chloromethyl)cyclobutane. This intermediate is then reacted with ammonia to form the final product.
Starting Materials
Cyclobutane-1,1-dicarboxylic acid, Formaldehyde, Ammonium chloride, Ammonia
Reaction
Step 1: Cyclobutane-1,1-dicarboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 1,1-Bis(chloromethyl)cyclobutane., Step 2: 1,1-Bis(chloromethyl)cyclobutane is then reacted with ammonia in the presence of a base to form 1,1-Bis(aminomethyl)cyclobutane dihydrochloride.
作用机制
The mechanism of action of BAMC is not fully understood, but it is believed to involve the chelation of metal ions and the formation of stable complexes. In the case of its anticancer properties, BAMC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
生化和生理效应
BAMC has been shown to have both biochemical and physiological effects. In vitro studies have shown that BAMC can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antiviral properties by inhibiting the replication of viruses. In terms of physiological effects, BAMC has been shown to be relatively non-toxic and well-tolerated in animal studies.
实验室实验的优点和局限性
One of the major advantages of BAMC is its versatility in various fields. Its ability to chelate metal ions and form stable complexes makes it a useful ligand in the synthesis of metal-organic frameworks and as a chelating agent in catalysis. However, one of the limitations of BAMC is its relatively low solubility in organic solvents, which can limit its use in certain applications.
未来方向
There are several future directions for the study of BAMC. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy. Another area of interest is its potential as an antiviral agent. Studies are needed to determine its effectiveness against a wider range of viruses and to optimize its delivery. In materials science, BAMC has shown potential for gas storage and separation, and further studies are needed to optimize its properties for these applications. Finally, in catalysis, BAMC has shown potential as a chelating agent for various transition metals, and further studies are needed to optimize its use in various organic reactions.
Conclusion
In conclusion, 1,1-Bis(aminomethyl)cyclobutane dihydrochloride, or BAMC, is a cyclic tetraamine compound that has gained significant attention for its potential applications in various fields. Its versatility, relatively non-toxic nature, and ability to chelate metal ions make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.
科学研究应用
BAMC has been extensively studied for its potential applications in various fields. In medicinal chemistry, BAMC has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied as a potential antiviral agent and has shown promising results against HIV and hepatitis C virus. In materials science, BAMC has been used as a ligand in the synthesis of metal-organic frameworks and has shown potential for gas storage and separation. In catalysis, BAMC has been used as a chelating agent for various transition metals and has shown potential for catalyzing various organic reactions.
属性
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-6(5-8)2-1-3-6;;/h1-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUMFLZXTVGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(aminomethyl)cyclobutane dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

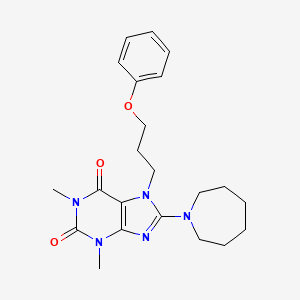
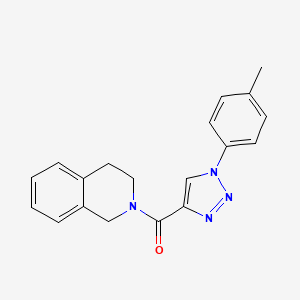
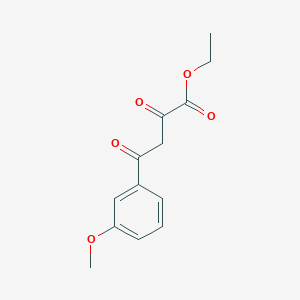
![1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2848945.png)
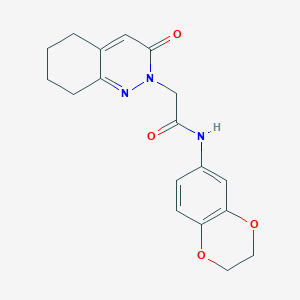
![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)
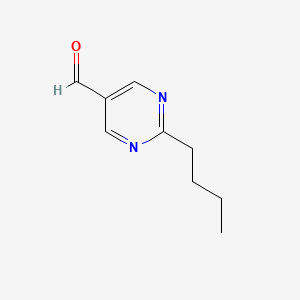
![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)
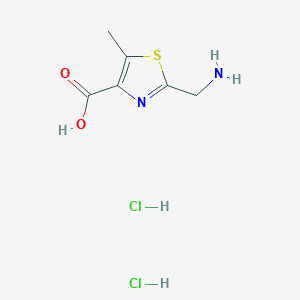

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
